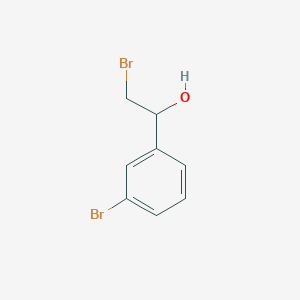

2-Bromo-1-(3-bromophenyl)ethanol

概要

説明

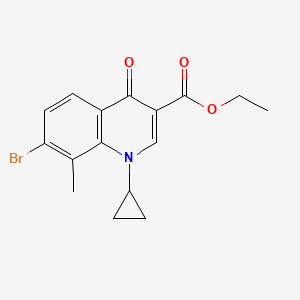

“2-Bromo-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is also known by other names such as “3-Bromophenethyl Alcohol” and "Benzeneethanol, 3-bromo-" .

Synthesis Analysis

The synthesis of “2-Bromo-1-(3-bromophenyl)ethanol” can be achieved by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-bromophenyl)ethanol” consists of a bromophenyl group attached to an ethanol group . The average mass of the molecule is 201.061 Da and the monoisotopic mass is 199.983673 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(3-bromophenyl)ethanol” include a molecular weight of 201.061 Da . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 305.9±22.0 °C at 760 mmHg .科学的研究の応用

Enzymatic Resolution in Synthesis

The enzymatic resolution of related compounds to 2-Bromo-1-(3-bromophenyl)ethanol has been demonstrated, specifically in the synthesis of adrenergic agents. For instance, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was resolved using enantioselective lipase-catalyzed reactions, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).

Synthesis of β-Adrenergic Blockers

β-Adrenergic receptor-blocking drugs like (R)-nifenalol and (S)-sotalol have been synthesized using 2-bromo-1-(4-nitrophenyl)ethanol, a compound structurally similar to 2-Bromo-1-(3-bromophenyl)ethanol. This synthesis process employs enzymatic transesterification, showcasing the importance of such bromohydrin precursors in pharmaceutical synthesis (Kapoor et al., 2005).

Photophysical Properties in Phthalocyanines

Modified phthalocyanines with compounds like 1-(4-bromophenyl)ethanol have been studied for their photochemical and biological properties. These modifications, including those with the enantiomers of 1-(4-bromophenyl)ethanol, affect the photophysical properties and interactions with cells like mammary MCF-7 cells. This suggests potential applications in areas such as photodynamic therapy (Ramos et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that brominated compounds like this one are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-1-(3-bromophenyl)ethanol may interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules being synthesized .

Pharmacokinetics

The compound’s predicted boiling point is approximately 3237° C at 760 mmHg , and its predicted density is approximately 1.9 g/cm^3

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-(3-bromophenyl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may be involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially be stable and effective under a wide range of conditions.

特性

IUPAC Name |

2-bromo-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCVCDOHLICHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-bromophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

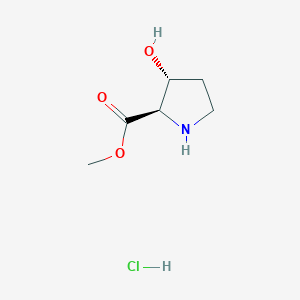

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/structure/B3113256.png)

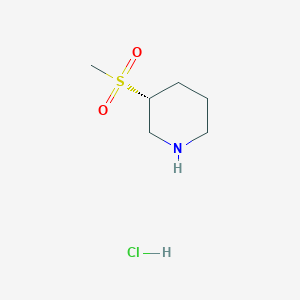

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)

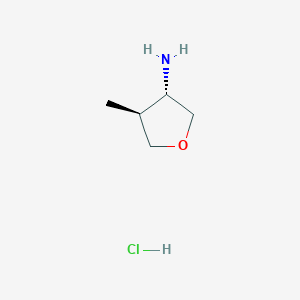

![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)

![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)